2-Chloro-7-fluorobenzo[d]oxazole

Catalog No.
S1541345
CAS No.
153403-52-2
M.F
C7H3ClFNO
M. Wt
171.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-fluorobenzo[d]oxazole

CAS Number

153403-52-2

Product Name

2-Chloro-7-fluorobenzo[d]oxazole

IUPAC Name

2-chloro-7-fluoro-1,3-benzoxazole

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

InChI

InChI=1S/C7H3ClFNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChI Key

USZLFNXVGKQFGW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)OC(=N2)Cl

Synonyms

2-Chloro-7-fluorobenzo[d]oxazole

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)Cl

2-Chloro-7-fluorobenzo[d]oxazole is a heterocyclic organic compound characterized by the presence of a chloro and a fluorine atom on its benzene ring, along with an oxazole moiety. This compound is part of the oxazole family, which consists of five-membered aromatic rings containing nitrogen and oxygen. Its molecular formula is C7H4ClFNO, and it is known for its potential applications in pharmaceuticals and agrochemicals.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, making it susceptible to electrophilic attack.
  • Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form larger heterocyclic systems.

Research indicates that 2-chloro-7-fluorobenzo[d]oxazole exhibits notable biological activities. It has been studied for its potential anti-tubercular properties, with some derivatives showing promising results against Mycobacterium tuberculosis. In vitro studies have demonstrated that compounds in this class can inhibit bacterial growth effectively, contributing to their potential as therapeutic agents .

Several synthesis methods have been reported for 2-chloro-7-fluorobenzo[d]oxazole:

  • Halogenation of Benzoxazoles: Starting from benzoxazole, chlorination and fluorination can be performed using reagents such as thionyl chloride or fluorine gas under controlled conditions.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials such as chloroanilines and fluorinated aldehydes.
  • Multistep Synthesis: A more complex route may involve multiple steps, including the formation of intermediates that are subsequently transformed into the final product through various chemical transformations.

2-Chloro-7-fluorobenzo[d]oxazole has several applications:

  • Pharmaceuticals: It is being explored for its potential as an anti-tubercular agent and may serve as a scaffold for developing new drugs.
  • Agrochemicals: The compound's biological activity suggests potential use in agricultural formulations aimed at pest control.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 2-chloro-7-fluorobenzo[d]oxazole with biological targets have shown that its structural features allow it to bind effectively to specific enzymes and receptors. This binding affinity is crucial for its biological activity, particularly in inhibiting bacterial growth. Investigations into its interaction with proteins involved in metabolic pathways are ongoing, providing insights into its mechanism of action.

Several compounds share structural similarities with 2-chloro-7-fluorobenzo[d]oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-4-fluorobenzo[d]oxazoleChlorine at position 2, fluorine at position 4Different biological activity profile
2-Chloro-6-fluorobenzo[d]oxazoleChlorine at position 2, fluorine at position 6Varying reactivity due to different halogen placement
2-Fluorobenzo[d]oxazoleFluorine onlyLacks chlorine; different reactivity and properties

These compounds illustrate how variations in halogen placement can significantly impact biological activity and chemical reactivity, highlighting the uniqueness of 2-chloro-7-fluorobenzo[d]oxazole within this class of compounds.

XLogP3

2.8

Dates

Modify: 2023-07-17

Explore Compound Types